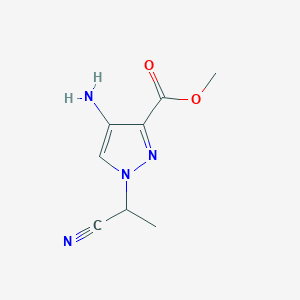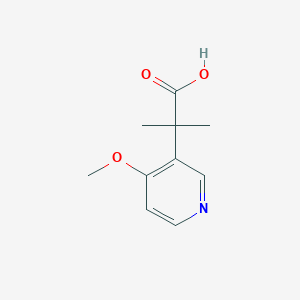![molecular formula C11H12BrIO2 B13066462 3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)
3-[(3-Bromophenyl)methoxy]-4-iodooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromophenyl)methoxy]-4-iodooxolane is an organic compound with the molecular formula C11H12BrIO2 and a molecular weight of 383.02 g/mol . This compound is characterized by the presence of a bromophenyl group, a methoxy group, and an iodooxolane ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .
Chemical Reactions Analysis
3-[(3-Bromophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a common method for synthesizing this compound.
Scientific Research Applications
3-[(3-Bromophenyl)methoxy]-4-iodooxolane is used in various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and biological pathways.
Medicine: It may be used in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological studies, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
3-[(3-Bromophenyl)methoxy]-4-iodooxolane can be compared with other similar compounds, such as:
3-Bromophenylmethanol: This compound has a similar bromophenyl group but lacks the iodooxolane ring.
4-Iodoanisole: This compound contains an iodine atom and a methoxy group but lacks the bromophenyl group.
3-(3-Bromophenyl)propionic acid: This compound has a bromophenyl group and a carboxylic acid group instead of the iodooxolane ring.
These comparisons highlight the unique structural features of this compound, which contribute to its specific chemical and biological properties.
Properties
Molecular Formula |
C11H12BrIO2 |
|---|---|
Molecular Weight |
383.02 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12BrIO2/c12-9-3-1-2-8(4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChI Key |
DAFDVYORQDXMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)I)OCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)








![(1S,2S,6R,7S,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid](/img/structure/B13066430.png)
![(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate](/img/structure/B13066432.png)
![4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13066443.png)

